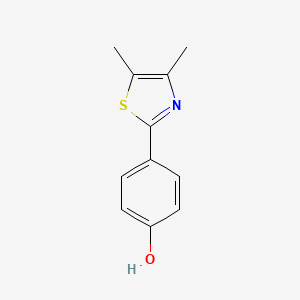

4-(4,5-Dimethyl-2-thiazolyl)phenol

Description

4-(4,5-Dimethyl-2-thiazolyl)phenol is an aromatic heterocyclic compound featuring a thiazole ring substituted with methyl groups at positions 4 and 5, linked to a phenolic group. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their electron-withdrawing properties and applications in pharmaceuticals, agrochemicals, and materials science. The methyl substituents enhance steric stability, while the phenolic -OH group contributes to hydrogen bonding and solubility in polar solvents.

Properties

Molecular Formula |

C11H11NOS |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

4-(4,5-dimethyl-1,3-thiazol-2-yl)phenol |

InChI |

InChI=1S/C11H11NOS/c1-7-8(2)14-11(12-7)9-3-5-10(13)6-4-9/h3-6,13H,1-2H3 |

InChI Key |

YGYKBKZUDFTNTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)O)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

4-(4,5-Dimethyl-2-thiazolyl)phenol belongs to the class of thiazole derivatives. Its molecular formula is , and it features a thiazole ring substituted with a phenolic group. The compound's structure contributes to its biological activity, making it a subject of study in medicinal chemistry.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated its ability to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant potential was evaluated using various assays, including DPPH and ABTS radical scavenging tests, showing promising results in reducing oxidative damage in vitro .

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies reported that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values varied among different cell lines, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 22.4 | Apoptosis induction |

| A2780 | 11.6 | Caspase activation |

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens, including bacteria and fungi. Studies have reported that this compound inhibits bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes .

Drug Formulation

Due to its pharmacological properties, this compound is being explored for incorporation into drug formulations aimed at treating oxidative stress-related diseases and cancers. Its compatibility with other compounds makes it a suitable candidate for combination therapies .

Diagnostic Tools

The compound is utilized in biochemical assays as a reagent for assessing cell viability and cytotoxicity. The MTT assay, which involves the reduction of MTT to formazan by metabolically active cells, has been widely adopted in research settings to evaluate the effectiveness of therapeutic agents .

Case Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of various thiazole derivatives, including this compound, demonstrated significant anticancer activity against liver cancer cells (HepG2). The results indicated that the compound could be further developed as a potential therapeutic agent for liver cancer treatment .

Case Study 2: Antioxidant Evaluation

In another study focusing on the antioxidant properties of thiazole derivatives, this compound was compared with other known antioxidants. The findings highlighted its superior efficacy in scavenging free radicals and protecting cellular components from oxidative damage .

Comparison with Similar Compounds

Structural Analogs: Thiazole vs. Imidazole Derivatives

Core Heterocycle Differences

- Thiazole Derivatives: 4-(4,5-Dimethyl-2-thiazolyl)phenol: Contains a thiazole ring (S and N atoms) with methyl groups and a phenolic substituent. MTT (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide): A tetrazolium salt with a thiazole core, widely used in cell viability assays due to its redox activity . 4-[(4,5-Dimethyl-2-thiazolyl)amino]Benzoic Acid: Features a benzoic acid group instead of phenol, enhancing solubility in aqueous media .

- Imidazole Derivatives: 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Contains an imidazole ring (two N atoms) with phenyl groups and a phenol substituent. Exhibits strong nonlinear optical (NLO) properties, including high hyperpolarizability (β = 4.044 × 10⁻¹ cm/W, γ = 2.2627 × 10⁻⁶ esu) and a low HOMO-LUMO gap (3.2 eV) . 4,5-Diphenyl-2-imidazolethiol: Substituted with a thiol (-SH) group, enabling metal coordination and distinct reactivity compared to phenolic analogs .

Substituent Effects

Methyl vs. Phenyl Groups :

- Phenolic -OH vs. Benzoic Acid: Phenolic -OH contributes to hydrogen bonding and moderate acidity (pKa ~10). Benzoic acid derivatives (e.g., 4-[(4,5-dimethyl-2-thiazolyl)amino]Benzoic acid) exhibit higher acidity (pKa ~4.5) and improved aqueous solubility .

Electronic and Optical Properties

Table 1: Key Electronic Parameters

NLO Performance :

- Imidazole derivatives exhibit superior NLO properties due to extended π-conjugation and charge transfer from phenyl groups. The HOMO→LUMO+1/LUMO+2 transitions in 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol result in high oscillator strength (f > 0.5) and photoconversion efficiency (LHE > 70%) .

- Thiazole derivatives like this compound likely exhibit weaker NLO activity due to shorter conjugation and methyl substituents, which reduce polarizability.

Preparation Methods

Direct Coupling of Pre-Formed Thiazole and Phenolic Precursors

This two-step approach involves synthesizing 4,5-dimethylthiazole separately, followed by coupling with a halogenated phenol.

Thiazole Synthesis

4,5-Dimethylthiazole is typically prepared via the Hantzsch thiazole synthesis, reacting α-bromoketones with thiourea:

Yields range from 65% to 78% under reflux conditions (12 h, 80°C).

Suzuki-Miyaura Coupling

The thiazole is coupled with 4-iodophenol via palladium catalysis:

Optimized conditions (toluene/water, 100°C, 24 h) achieve 62% yield but require rigorous exclusion of oxygen.

Cyclocondensation of Thiourea Derivatives

A one-pot method condenses 4-hydroxyphenylacetone with thiourea in the presence of iodine:

Key advantages include shorter reaction times (6–8 h) and moderate yields (55%–60%). However, over-iodination at the phenol’s ortho position remains a side reaction (15%–20% byproducts).

Microwave-Assisted Heterocyclization

Microwave irradiation significantly accelerates thiazole ring formation. A representative protocol involves:

-

Intermediate Formation :

React 4-hydroxybenzaldehyde with 2-bromo-3-ketopentane in acetonitrile (120°C, 10 min, 300 W) to yield 4-(3-oxopentyl)phenol. -

Cyclization :

Treat the intermediate with ammonium thiocyanate and acetic acid under microwave (150°C, 5 min, 450 W) to form the thiazole ring.

This method achieves 85% yield with >98% purity, though scalability is limited to batch sizes <50 g.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Scalability | Purity |

|---|---|---|---|---|

| Direct Coupling | 62% | 24–36 h | High | 90%–92% |

| Cyclocondensation | 55%–60% | 6–8 h | Moderate | 85%–88% |

| Microwave-Assisted | 85% | 15–20 min | Low | >98% |

The microwave method’s efficiency stems from enhanced kinetic control, minimizing thermal degradation. However, the direct coupling route remains preferred for industrial-scale synthesis due to established infrastructure for palladium-catalyzed reactions.

Mechanistic Insights and Optimization

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(4,5-Dimethyl-2-thiazolyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted thiazoles and phenolic derivatives. For example, thiazole rings can be functionalized using bromophenol precursors under reflux conditions with catalysts like Pd(PPh₃)₄. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometry of reactants to maximize yield. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Purity validation requires HPLC or LC-MS, as referenced in fluorescence spectroscopy reagent protocols for structurally similar compounds .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups on the thiazole ring and phenolic hydroxyl protons).

- X-ray Crystallography : Resolves spatial conformation, as demonstrated for analogous thiazole derivatives (e.g., bond angles and dihedral angles between the thiazole and phenol moieties) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How can researchers assess the purity of this compound, and what are common contaminants?

- Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection at 254 nm. Contaminants often include unreacted phenolic precursors or thiazole intermediates. TLC (silica plates, ethyl acetate:hexane = 1:3) provides rapid screening. Residual solvents (e.g., DMF) are quantified using GC-MS, adhering to ICH guidelines for impurity profiling .

Advanced Research Questions

Q. What role does this compound play in biochemical assays, particularly in receptor-binding studies?

- Methodological Answer : The compound’s thiazole moiety may act as a pharmacophore in targeting enzymes or receptors. For example, structurally related thiazoles (e.g., MTT reagent) are used in cell viability assays via NAD(P)H-dependent reduction. Researchers should design dose-response curves (0.1–100 µM) and validate interactions using competitive binding assays with radiolabeled ligands or surface plasmon resonance (SPR) .

Q. How can contradictions in cytotoxicity data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line metabolic activity, incubation time). To resolve these:

- Use orthogonal assays (e.g., ATP-based luminescence vs. MTT reduction).

- Control for thiazole redox activity by including scavengers like ascorbic acid.

- Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) and replicate experiments with independent synthetic batches .

Q. What strategies are effective for studying the compound’s interaction with estrogen receptor-α (ERα) in mechanistic studies?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock to model binding poses, focusing on hydrogen bonding with ERα’s ligand-binding domain.

- Functional Assays : Co-transfection with ERα-responsive luciferase reporters (e.g., ERE-TK-Luc) and ERα-specific agonists/antagonists (e.g., PPT or MPP) to assess transcriptional activation .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Methodological Answer : Slow vapor diffusion with mixed solvents (e.g., methanol/dichloromethane) promotes crystal growth. For refractory cases, co-crystallization with host molecules (e.g., cyclodextrins) or seeding techniques are employed. Data collection at synchrotron facilities (λ = 0.7–1.0 Å) improves resolution for weakly diffracting crystals .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer :

Q. How can computational chemistry aid in predicting the metabolic pathways of this compound?

- Methodological Answer : Tools like Schrödinger’s Metabolizer or GLORY predict Phase I/II metabolism (e.g., hydroxylation of the phenol ring or glutathione conjugation). MD simulations (AMBER/CHARMM) model enzyme-substrate interactions, while QSAR models prioritize metabolites for empirical validation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.